1,3,5-trimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
1,3,5-trimethyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-11-18(12(2)23(3)21-11)28(25,26)22-13-8-9-16-14(10-13)19(24)20-15-6-4-5-7-17(15)27-16/h4-10,22H,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBWIEKMRFDERA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3,5-trimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-pyrazole-4-sulfonamide is a synthetic compound that integrates multiple bioactive motifs including a pyrazole core and a sulfonamide group. This compound has garnered interest due to its potential therapeutic applications in various biological pathways.
Molecular Structure
The molecular formula of this compound is with a molecular weight of approximately 398.44 g/mol. The structural composition includes:
- Pyrazole ring : Substituted at positions 1, 3, and 5 with methyl groups.
- Dibenzo[b,f][1,4]oxazepin moiety : This contributes to the compound's structural complexity and potential biological interactions.
- Sulfonamide group : Known for its role in enhancing solubility and biological activity.
The specific mechanism of action for this compound remains largely unexplored. However, compounds within the dibenzo[b,f][1,4]oxazepin class have been associated with neuroprotective effects and modulation of neurotransmitter systems. These effects may be relevant for treating conditions such as anxiety and depression.
Biological Activity
Research indicates that this compound may exhibit significant biological activity due to its structural features:
- Neuroprotective Properties : Similar compounds have shown promise in protecting neuronal cells against oxidative stress and apoptosis.
- Enzyme Inhibition : The sulfonamide group may facilitate interactions with various enzymes, potentially leading to inhibitory effects that could be beneficial in treating diseases linked to enzyme dysregulation.
Summary of Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 398.44 g/mol |
| Pyrazole Substituents | Methyl groups at positions 1, 3, and 5 |
| Functional Groups | Sulfonamide (-SO₂NH₂), Dibenzo[b,f][1,4]oxazepin |
Potential Biological Activities
| Activity Type | Potential Effects |
|---|---|
| Neuroprotection | Protection against neuronal damage |
| Enzyme Inhibition | Possible inhibition of key metabolic enzymes |
| Anticancer Properties | Induction of apoptosis in cancer cells |
Future Research Directions
Further investigations are necessary to elucidate the precise mechanisms through which this compound exerts its biological effects. Future studies should focus on:
- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
- Molecular Docking Studies : To predict interactions with specific biological targets.
- Toxicological Assessments : To ensure safety profiles before considering clinical applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s uniqueness lies in its sulfonamide linker and trimethylpyrazole group , distinguishing it from analogs with acetamide or carboxamide linkages. Below is a comparative analysis with structurally related compounds from the evidence:
Key Findings from Comparative Analysis
Linker Chemistry: The target compound’s sulfonamide linker (vs. acetamide/carboxamide in analogs) likely enhances hydrogen-bonding interactions with target proteins, improving binding affinity .
Substituent Effects :
- Trimethylpyrazole in the target compound introduces steric bulk and lipophilicity, which may prolong half-life but reduce aqueous solubility compared to hydroxy- or methoxy-substituted analogs .
- Methanesulfonyl in compound 11c could increase metabolic stability but was synthesized with a low yield (38%), suggesting synthetic challenges for sulfonamide derivatives.
Biological Implications :
- Acetamide and carboxamide analogs prioritize solubility (e.g., 4-hydroxybenzenecarboxamide ), whereas the target compound’s design favors protein binding and stability.
- Methyl substitutions on the dibenzooxazepin core (e.g., 7-methyl in 866152-19-4 vs. 8-methyl in F731-0192 ) demonstrate positional effects on activity, though specific data are lacking.
Q & A
Q. What are the critical synthetic steps and optimal reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions between the dibenzo[b,f][1,4]oxazepine core and the pyrazole-sulfonamide moiety under inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Catalysts : Use of palladium-based catalysts for Suzuki-Miyaura coupling or nucleophilic substitution reactions to enhance regioselectivity .
- Solvent systems : Dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to dissolve polar intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol or methanol) to isolate high-purity product .
Q. Which analytical techniques are most reliable for structural characterization?
A combination of methods is essential:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- HPLC : For purity assessment (>95% recommended for biological assays) .
- X-ray crystallography : If single crystals are obtainable, to resolve absolute configuration .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) over 2–4 weeks.
- Monitoring : Use HPLC to detect degradation products (e.g., hydrolysis of the sulfonamide group) .
- Recommendation : Store in amber vials at –20°C under anhydrous conditions .
Advanced Research Questions
Q. How can synthetic pathways be optimized to address low yields in the final coupling step?
- Mechanistic investigation : Use kinetic studies (e.g., variable-temperature NMR) to identify rate-limiting steps .
- Alternative catalysts : Screen Pd(II)/Pd(0) systems or ligand-accelerated catalysis (e.g., SPhos, Xantphos) to improve cross-coupling efficiency .
- Solvent optimization : Test high-boiling solvents (e.g., toluene) or ionic liquids to enhance reaction kinetics .
Q. What strategies resolve contradictions between computational reactivity predictions and experimental data?
- Validation : Compare density functional theory (DFT) calculations with experimental kinetic data (e.g., Hammett plots for substituent effects) .
- Advanced spectroscopy : Use in-situ IR or Raman to monitor intermediate formation and adjust computational models .
- Collaborative frameworks : Integrate cheminformatics databases (e.g., PubChem) to cross-reference analogous reactions .
Q. How can researchers design experiments to elucidate the sulfonamide group’s reactivity under acidic/basic conditions?
- pH-dependent kinetic studies : Conduct hydrolysis experiments at pH 2–12, monitoring sulfonic acid/amine byproducts via LC-MS .
- Isotopic labeling : Use deuterated water (D₂O) to trace proton exchange mechanisms .
- Theoretical modeling : Apply molecular dynamics simulations to predict transition states and active-site interactions .
Methodological Guidance Tables
Q. Table 1. Solubility Profile in Common Solvents
| Solvent | Solubility (Qualitative) | Recommended Use | References |
|---|---|---|---|
| DMF | High | Reaction medium | |
| DCM | Moderate | Extraction/purification | |
| Ethanol | Low | Recrystallization |
Q. Table 2. Key Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity | References |
|---|---|---|---|
| Temperature | 80–100°C | Avoids decomposition | |
| Catalyst loading | 5–10 mol% Pd | Balances cost/activity | |
| Reaction time | 12–24 hours | Ensures completion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
